molecular formula C10H8N2O2S B8386196 Methyl 6-(thiazol-2-yl)picolinate

Methyl 6-(thiazol-2-yl)picolinate

Cat. No. B8386196
M. Wt: 220.25 g/mol
InChI Key: LRPHDKSHVUDHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(thiazol-2-yl)picolinate is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 6-(thiazol-2-yl)picolinate

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-3-7(12-8)9-11-5-6-15-9/h2-6H,1H3

InChI Key

LRPHDKSHVUDHNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available methyl 6-bromopicolinate (300 mg; 1.38 mmol), 2-(tributylstannyl)thiazole (623 mg; 1.66 mmol), and PdCl2(PPh3)2 (97 mg; 0.13 mmol) in anh. THF (8 ml) was heated to 75° C., under nitrogen, for 18 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded methyl 6-(thiazol-2-yl)picolinate as a pale yellow solid. LC-MS (conditions A): tR=0.60 min.; [M+H]+: 220.95 g/mol.
Quantity
300 mg
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reactant
Reaction Step One
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623 mg
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reactant
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Quantity
8 mL
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solvent
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

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